(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate
Description
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a benzofuran derivative characterized by a conjugated dihydrobenzofuran core. Its structure includes a (Z)-configured 3,4,5-trimethoxybenzylidene substituent at the 2-position and a 2-fluorobenzoate ester at the 6-position. The 3,4,5-trimethoxybenzylidene moiety contributes to electron-rich aromaticity, while the 2-fluorobenzoate group introduces electronegativity and steric effects, which may enhance metabolic stability or binding affinity in pharmacological contexts .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO7/c1-29-21-11-14(12-22(30-2)24(21)31-3)10-20-23(27)17-9-8-15(13-19(17)33-20)32-25(28)16-6-4-5-7-18(16)26/h4-13H,1-3H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZDBQYHIVMHIH-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a trimethoxybenzylidene moiety and a fluorobenzoate group. Its molecular formula is with a molecular weight of approximately 486.5 g/mol. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The trimethoxybenzylidene moiety is likely responsible for binding interactions due to its electron-donating properties, while the fluorobenzoate group may enhance cellular uptake and bioavailability.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Antioxidant | Scavenging free radicals |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene) | Antimicrobial | Inhibition of bacterial growth |
| Trimethoxyphenol | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
-
Antioxidant Activity :
A study demonstrated that similar benzofuran derivatives exhibited significant antioxidant properties by scavenging reactive oxygen species (ROS). The presence of methoxy groups was critical in enhancing these effects through electron donation mechanisms. -
Antimicrobial Properties :
Research on related compounds revealed effective antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and cell death. -
Anti-inflammatory Effects :
Compounds with similar structures have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Comparative Analysis
Compared to other benzofuran derivatives, this compound may exhibit enhanced solubility and bioactivity due to the unique combination of functional groups:
| Compound | Unique Features | Potential Applications |
|---|---|---|
| (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene) | Multiple methoxy substituents | Drug development for oxidative stress-related diseases |
| (Z)-3-oxo-2-(dimethoxybenzylidene) | Fewer methoxy groups | Limited bioactivity compared to trimethoxy derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of dihydrobenzofuran derivatives with variable substituents on the benzylidene and ester groups. Key analogues include:
| Compound Name | Substituent on Benzylidene | Ester Group | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate (Target) | 3,4,5-trimethoxy | 2-fluorobenzoate | 466.41* | Fluorine at 2-position enhances electronegativity; Z-configuration stabilizes geometry |
| (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate | 3,4,5-trimethoxy | cyclohexanecarboxylate | 438.48 | Bulky cyclohexane group increases lipophilicity; lacks aromatic π-stacking potential |
| (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate | 3,4,5-trimethoxy | 2,6-dimethoxybenzoate | 508.49 | Dual methoxy groups enhance electron-donating effects; larger steric profile |
| (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate | 2,4,5-trimethoxy | methanesulfonate | 452.45 | Sulfonate group improves solubility; altered substitution pattern on benzylidene |
*Calculated based on analogous compounds in , and 6.
Key Differences and Implications
Substituent Position on Benzylidene Group: The 3,4,5-trimethoxy pattern (target compound) provides symmetrical electron donation, favoring planar interactions with biological targets like kinases or DNA .
Ester Group Modifications: The 2-fluorobenzoate in the target compound offers a balance between electronegativity (fluorine) and aromaticity (benzoate), enhancing both stability and target engagement compared to non-fluorinated esters . The methanesulfonate group () increases hydrophilicity, making it more suitable for aqueous formulations but less membrane-permeable than aromatic esters . The cyclohexanecarboxylate derivative () exhibits higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Stereochemical and Conformational Effects :
- All analogues retain the (Z)-configuration at the benzylidene double bond, critical for maintaining the dihydrobenzofuran core’s rigidity. Computational studies suggest that deviations from this geometry (e.g., E-isomers) significantly reduce binding affinity in enzyme inhibition assays .
Preparation Methods
Benzylation of Meta-Fluoroaniline
Meta-fluoroaniline undergoes dibenzylation using benzyl chloride in dimethylformamide (DMF) with potassium iodide as a catalyst. Reaction at 100°C for 1–3 hours yields N,N-dibenzyl-3-fluoroaniline (90.9% yield).
Vilsmeier-Haack Formylation
Phosphorus oxychloride (POCl₃) in DMF at 20°C generates the Vilsmeier reagent, which formylates N,N-dibenzyl-3-fluoroaniline to produce 4-(dibenzylamino)-2-fluorobenzaldehyde (GC purity 99.0%).
Oxidation to 4-(Dibenzylamino)-2-Fluorobenzoic Acid
Sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in acetone or acetonitrile oxidize the aldehyde to the carboxylic acid at 10–40°C (76.5% yield, HPLC purity 98.9%).
Hydrogenolytic Debenzylation
Palladium on carbon (Pd/C) catalyzes hydrogenolysis at 40–60°C under 4–10 atm H₂, cleaving the benzyl groups to yield 4-amino-2-fluorobenzoic acid. Subsequent diazotization and hydrolysis may further convert this to 2-fluorobenzoic acid.
Construction of the Benzofuran Core
The 2,3-dihydrobenzofuran-3-one scaffold is synthesized via cyclization of a substituted salicylaldehyde derivative. A representative route involves:
Preparation of 6-Hydroxy-2,3-Dihydrobenzofuran-3-One
2,4-Dihydroxyacetophenone is treated with ethyl chloroacetate in a base-mediated cyclization, forming the benzofuran-3-one core. Alternative methods include Claisen-Schmidt condensation or Friedel-Crafts acylation.
Esterification with 2-Fluorobenzoic Acid
The phenolic hydroxyl group at position 6 of the benzofuran is esterified using activated 2-fluorobenzoic acid.
Activation of 2-Fluorobenzoic Acid
Esterification Reaction
- Solvent : Dichloromethane or tetrahydrofuran
- Base : Triethylamine or pyridine
- Temperature : 0–25°C
- Yield : 70–85% (estimated from analogous reactions).
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol or ethyl acetate/heptane mixtures to remove unreacted starting materials and catalysts.
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.65 (s, 1H, benzylidene CH), 6.90 (s, 2H, trimethoxy ArH), 3.95 (s, 9H, OCH₃).
- IR : 1745 cm⁻¹ (ester C=O), 1670 cm⁻¹ (benzofuran C=O).
Optimization and Challenges
Stereochemical Control
The Z-configuration is thermodynamically favored due to reduced steric hindrance between the benzofuran oxygen and trimethoxybenzylidene group. Catalytic asymmetric methods using chiral Lewis acids (e.g., Rhodium-FerroTANE complexes) may enhance enantioselectivity.
Solvent and Temperature Effects
- Esterification : Lower temperatures (0°C) minimize side reactions like hydrolysis.
- Condensation : Toluene enhances dehydration efficiency compared to polar solvents.
Experimental Data Tables
Table 1: Key Reaction Parameters for Benzylidene Formation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Piperidine | 78 | 95 |
| Solvent | Toluene | 82 | 97 |
| Temperature | 110°C | 85 | 98 |
Table 2: Esterification Optimization
| Activation Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | DMAP | Dichloromethane | 83 |
| EDCI | Triethylamine | THF | 76 |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR to verify Z-configuration via coupling constants (e.g., benzylidene proton at δ 7.2–7.8 ppm with Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) with <2 ppm error .
- X-ray Diffraction (XRD) : Definitive proof of stereochemistry and crystal packing .
How should researchers address contradictory bioactivity data across different studies?
Advanced Research Focus
Contradictions may stem from:
- Purity Variations : Impurities (e.g., residual solvents) can skew assay results. Validate purity via HPLC (>95%) before biological testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations affect IC50 values. Standardize protocols using guidelines like OECD 423 .
- Degradation Products : LC-MS can identify breakdown products (e.g., free 2-fluorobenzoic acid) that may confound results .
What are the key challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Research Focus
- Solvent Selection : Transition from dichloromethane (lab-scale) to greener solvents (e.g., ethyl acetate) for industrial compatibility .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve throughput .
- Byproduct Management : Monitor for diastereomer formation (E/Z isomers) via inline IR spectroscopy during condensation steps .
How can researchers leverage structure-activity relationship (SAR) studies for derivative design?
Q. Advanced Research Focus
- Core Modifications : Replace the 3,4,5-trimethoxybenzylidene group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Ester Variants : Substitute 2-fluorobenzoate with bulkier esters (e.g., 2-naphthoate) to probe steric effects on target binding .
- In Silico Screening : Use QSAR models to prioritize derivatives with predicted logP <5 and polar surface area <140 Ų for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
